molecular formula C8H12FNO2 B13512697 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13512697
M. Wt: 173.18 g/mol
InChI Key: FPWDIKNIHJVSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic compound with the molecular formula C8H12FNO2 and a molecular weight of 173.18 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an amino group attached to a heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. The spirocyclic structure contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a fluorine atom, an amino group, and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12)

InChI Key

FPWDIKNIHJVSJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.